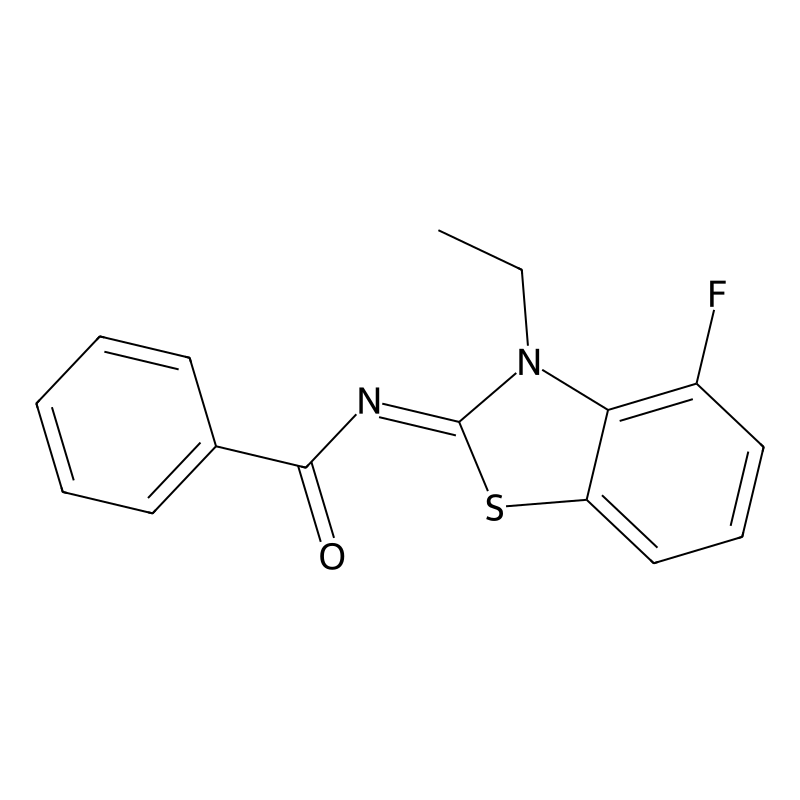N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Catalog No.
S3092352
CAS No.
868370-96-1
M.F
C16H13FN2OS
M. Wt
300.35
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
868370-96-1
Product Name
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
IUPAC Name
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Molecular Formula
C16H13FN2OS
Molecular Weight
300.35
InChI
InChI=1S/C16H13FN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3
InChI Key
BJOYZCXSEZKGGT-VLGSPTGOSA-N
SMILES
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)F
Solubility
not available
EF24 is a synthetic compound that belongs to the family of chalcones, which are naturally occurring compounds with various biological activities. EF24 was first synthesized by Shibata and colleagues in 2008 as a derivative of curcumin, a natural chalcone with anti-inflammatory and anti-cancer properties.
EF24 is a yellow crystalline powder with a molecular formula of C18H13FN2OS and a molecular weight of 332.37 g/mol. It has a melting point of 182-183°C and a solubility of 50 mg/mL in DMSO. EF24 has a weakly acidic pKa value of 7.3 and a logP value of 3.72, indicating moderate lipophilicity.
EF24 can be synthesized via a two-step reaction from 4-fluorobenzaldehyde and 2-mercaptobenzothiazole. The synthesis involves the formation of a chalcone intermediate, followed by the addition of an ethyl group to the carbonyl group of the chalcone. The resulting EF24 compound can be purified by recrystallization or chromatography. The synthesis of EF24 has been validated by various spectroscopic methods, including ^1H and ^13C NMR, IR, and mass spectrometry.
EF24 can be quantified by various chromatographic methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Other methods for EF24 analysis include UV-Vis spectroscopy and fluorescence spectroscopy.
EF24 has shown various biological activities, including anti-inflammatory, anti-cancer, antimicrobial, antioxidant, and neuroprotective properties. EF24 has been reported to inhibit the activities of various enzymes, including NF-κB, PI3K/Akt, and MMPs, which are involved in various cellular processes, including inflammation, cell proliferation, and metastasis.
EF24 has been shown to have low toxicity in various preclinical studies. In vitro and in vivo toxicity studies have reported that EF24 has no significant cytotoxic effects on normal cells and organs at therapeutic concentrations.
EF24 has potential applications in various fields of research and industry, including cancer therapy, drug discovery, and material science. EF24 has demonstrated potent anti-cancer activity against various cancer cell lines, including breast, prostate, and colon cancer cells. EF24 has also been shown to enhance the therapeutic efficacy of conventional chemotherapeutic agents, such as cisplatin and doxorubicin. EF24 has potential uses in drug delivery systems, as well as in the synthesis of new materials with optical or electronic properties.
EF24 is currently under investigation in various preclinical and clinical studies. EF24 has been shown to be effective in inhibiting tumor growth and metastasis in various animal models of cancer. Clinical trials are ongoing to investigate the safety and efficacy of EF24 in human subjects with different types of cancer.
EF24 has the potential to revolutionize the fields of cancer therapy and drug discovery. EF24 has shown promising results in the treatment of various types of cancer, including breast, prostate, and colon cancer. EF24 has also shown potential in enhancing the therapeutic efficacy of conventional chemotherapeutic agents. EF24 has potential uses in the synthesis of new materials with optical or electronic properties.
Limitations:
Despite its potential applications, EF24 has some limitations that need to be addressed. EF24 has low water solubility, which may limit its efficacy and bioavailability. Additionally, EF24 has shown some toxicity in high doses, which may limit its therapeutic window.
Limitations:
Despite its potential applications, EF24 has some limitations that need to be addressed. EF24 has low water solubility, which may limit its efficacy and bioavailability. Additionally, EF24 has shown some toxicity in high doses, which may limit its therapeutic window.
There are several areas of future research on EF24 that need to be explored further. These include:
1. Development of novel formulations and drug delivery systems to improve the bioavailability and efficacy of EF24
2. Investigation of the molecular mechanisms of EF24 in cancer therapy and drug discovery
3. Assessment of the safety and efficacy of EF24 in human clinical trials for various types of cancer
4. Optimization of the synthesis and characterization of EF24 to improve its quality and purity
5. Exploration of the potential uses of EF24 in other fields of research and industry, such as material science and biotechnology.
1. Development of novel formulations and drug delivery systems to improve the bioavailability and efficacy of EF24
2. Investigation of the molecular mechanisms of EF24 in cancer therapy and drug discovery
3. Assessment of the safety and efficacy of EF24 in human clinical trials for various types of cancer
4. Optimization of the synthesis and characterization of EF24 to improve its quality and purity
5. Exploration of the potential uses of EF24 in other fields of research and industry, such as material science and biotechnology.
XLogP3
4
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








